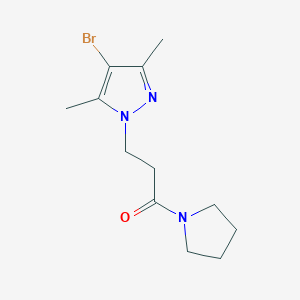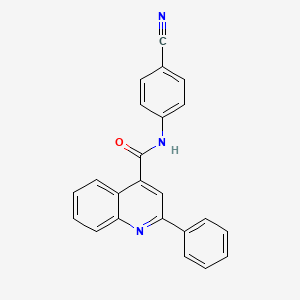![molecular formula C20H22INO2 B10957743 {3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone](/img/structure/B10957743.png)
{3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE is a complex organic compound characterized by the presence of an iodophenoxy group and a methylenepiperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, {3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its iodophenoxy group can be radiolabeled, allowing for imaging studies and tracking within biological systems .
Medicine
Its structure can be modified to enhance its pharmacological properties, such as increasing its affinity for specific biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability .
Mechanism of Action
The mechanism of action of {3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The iodophenoxy group can interact with proteins or enzymes, altering their activity. The methylenepiperidino moiety can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Iodophenoxy)phenyl]methyl acetate: This compound shares the iodophenoxy group but has a different core structure.
4-{3-[(4-Iodophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: This compound has a similar iodophenoxy group but a more complex structure.
Uniqueness
{3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE is unique due to its combination of the iodophenoxy group and the methylenepiperidino moiety. This combination provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H22INO2 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
[3-[(4-iodophenoxy)methyl]phenyl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H22INO2/c1-15-5-2-3-12-22(15)20(23)17-7-4-6-16(13-17)14-24-19-10-8-18(21)9-11-19/h4,6-11,13,15H,2-3,5,12,14H2,1H3 |
InChI Key |
MAKHFATWCCVGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10957663.png)

![4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10957674.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10957691.png)
![1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10957700.png)
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone](/img/structure/B10957701.png)
![1-(difluoromethyl)-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10957714.png)
![Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B10957715.png)
![ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10957727.png)

![2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10957732.png)
![4-[(chloroacetyl)amino]-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10957733.png)
![N'~1~,N'~6~-bis[(1E)-1-(3-hydroxyphenyl)ethylidene]hexanedihydrazide](/img/structure/B10957736.png)

